molecular formula C18H16BrN5NaO7PS B1603905 Rp-8-Br-PET-cGMPS CAS No. 185246-32-6

Rp-8-Br-PET-cGMPS

Cat. No.: B1603905
CAS No.: 185246-32-6
M. Wt: 580.3 g/mol
InChI Key: PNUXBFRWMZKKAJ-IPZAVTHYSA-M
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Description

Molecular Formula and Stereochemical Configuration

Rp-8-Br-PET-cGMPS (sodium (2R,4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-4,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxytetrahydro-4H-furo[3,2-d]dioxaphosphinin-2-olate 2-sulfide) has the molecular formula C₁₈H₁₅BrN₅NaO₆PS and a molecular weight of 563.27 g/mol . The compound features a β-phenyl-1,N²-etheno (PET) modification on the guanine base and an 8-bromo substitution, which enhances its lipophilicity and stability against phosphodiesterases. The stereochemical configuration at the phosphorothioate group is exclusively RP, a critical determinant of its antagonistic activity against cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). The ribose moiety adopts a C2′-endo conformation, while the PET modification introduces a rigid, planar structure that restricts rotational flexibility.

Key structural features :

  • RP-configuration at the phosphorothioate group.
  • Bromine at the C8 position and PET modification on the purine ring.
  • Sodium counterion for solubility.

Crystallographic Analysis and 3D Conformational Studies

X-ray crystallography of PKG Iβ’s cyclic nucleotide-binding domain (CNB-B) bound to this compound reveals an apo-like conformation with an open helical domain, stabilizing the inactive state of the kinase. The PET moiety forms π-π interactions with Arg285 in the β4 strand of PKG Iβ, while the bromine atom occupies a hydrophobic pocket near Leu603 in the αC helix. Molecular dynamics simulations show that the compound’s thiophosphate group coordinates with Ser548 and Arg561 in the phosphate-binding cassette (PBC), mimicking cGMP’s interactions but with reduced affinity.

3D conformational highlights :

Feature Interaction Partners Structural Impact
PET moiety Arg285 (PKG Iβ) Stabilizes inactive conformation
8-Br substitution Leu603 (PKG Iβ) Enhances hydrophobic packing
RP-thiophosphate Ser548, Arg561 (PBC) Partial agonist-like binding

Comparative studies with cGMP-bound PKG Iβ show that this compound induces a 6.2 Å shift in the αC helix, disrupting the catalytic site’s accessibility. Nuclear magnetic resonance (NMR) data further confirm that the compound stabilizes a dynamic equilibrium between open and closed states in the CNB domain.

Comparative Structural Features Among cGMP Analogs

This compound exhibits distinct structural advantages over other cGMP analogs, as summarized below:

Table 1: Structural and functional comparison of cGMP analogs

Compound Modifications log k′ (Lipophilicity) PKG Inhibition (IC₅₀) CNGC Inhibition
cGMP None 0.77 N/A +
Rp-8-Br-cGMPS 8-Br, RP-thiophosphate 1.28 300 nM +
This compound 8-Br, PET, RP-thiophosphate 2.83 30 nM
Sp-8-pCPT-cGMPS 8-pCPT, SP-thiophosphate 2.61 150 nM +

The PET modification in this compound increases lipophilicity (log k′ = 2.83 ) by 115-fold compared to cGMP, enhancing membrane permeability. Unlike Rp-8-Br-cGMPS, which activates cGMP-gated ion channels (CNGC), the PET group in this compound sterically blocks CNGC by interacting with Ile602 and Leu603 in the channel’s C-helix. Additionally, the RP-configuration prevents activation of protein kinase A (PKA), ensuring selectivity for PKG.

Notable structural distinctions :

  • PET vs. 8-pCPT : The PET group’s rigidity improves PKG I specificity, while 8-pCPT analogs favor PKG II due to larger β5/β6 pockets.
  • Thiophosphate stereochemistry : SP-configuration (e.g., Sp-8-pCPT-cGMPS) retains partial agonist activity, unlike RP.

Properties

IUPAC Name

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUXBFRWMZKKAJ-IPZAVTHYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5NaO7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635674
Record name Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185246-32-6
Record name Sodium (4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

  • Chemical Name: Sodium (2R,4aR,6R,7R,7aS)-6-(2-bromo-9-oxo-6-phenyl-4,4a,5,9-tetrahydro-3H-imidazo[1,2-a]purin-3-yl)-7-hydroxytetrahydro-4H-furo[3,2-d]dioxaphosphinin-2-olate 2-sulfide
  • Molecular Formula: C18H16BrN5NaO6PS
  • Molecular Weight: Approximately 562-564 Da (batch-dependent)
  • Solubility:
    • Water: ~11-20 mg/mL (approx. 20 mM)
    • Dimethyl sulfoxide (DMSO): ~22-40 mg/mL (up to 40 mM)
    • Other solvents: DMF (~40 mM), Methanol (~40 mM), Ethanol (~1 mM), PBS (~1 mM), Hepes pH 7.2 (~10 mM), Tris pH 7.4 (~13 mM)
  • Storage: Preferably at -20°C for short term (up to 1 month) or -80°C for long term (up to 6 months); protect from light and moisture to prevent oxidation to agonistic forms.

These properties influence the preparation methods, particularly the choice of solvent and storage conditions.

Preparation of Stock Solutions

The preparation of stock solutions of Rp-8-Br-PET-cGMPS is critical for experimental consistency. The compound is typically provided as a lyophilized sodium salt powder, which is sensitive to humidity and may contract or form droplets. Accurate weighing and dissolution are necessary.

Key preparation guidelines:

  • Use batch-specific molecular weight from the Certificate of Analysis for precise molarity calculation.
  • Select solvent based on solubility: DMSO is preferred for high-concentration stocks due to its high solubility capacity.
  • For aqueous buffers (PBS, Hepes, Tris), solubility is lower; thus, stock concentrations are typically lower.
  • To aid dissolution, gentle heating (37°C) and ultrasonic bath treatment are recommended.
  • Avoid repeated freeze-thaw cycles by aliquoting stock solutions into small volumes.
  • Typical stock solution concentrations and volumes for 1 mg, 5 mg, and 10 mg quantities are as follows:
Stock Concentration 1 mg (mL) 5 mg (mL) 10 mg (mL)
1 mM 1.77 8.86 17.72
5 mM 0.35 1.77 3.54
10 mM 0.18 0.89 1.77

Note: Volumes are approximate and depend on batch molecular weight.

Preparation of In Vivo Formulations

For in vivo applications, this compound must be formulated to ensure bioavailability and stability. The preparation involves:

  • Stepwise solvent addition: First, prepare a DMSO master stock solution at a high concentration.
  • Sequential dilution: Add co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, and finally aqueous solvents like distilled water or corn oil.
  • Mixing and clarification: Each solvent addition should be followed by thorough mixing and confirmation of solution clarity before adding the next solvent.
  • Physical aids: Vortexing, ultrasound, or gentle heating (37°C water bath) can be used to enhance dissolution and clarity.
  • Storage and handling: Prepared formulations should be used promptly or stored under conditions preventing precipitation or degradation.

Typical in vivo formulation preparation might follow this sequence:

  • Dissolve the compound in DMSO to form a master stock.
  • Add PEG300 and mix until clear.
  • Add Tween 80 and mix until clear.
  • Add distilled water or corn oil and mix until clear.

This method ensures a clear, stable solution suitable for animal administration.

Solubility Data Table for this compound

Solvent Solubility (mM) Notes
Water 20 Ambient temperature
DMSO 40 High solubility, preferred for stocks
DMF 40 Alternative organic solvent
Ethanol (96%) 1 Low solubility
Methanol 40 Good organic solvent
PBS (pH 7.4) 1 Low solubility, aqueous buffer
100 mM Na2HPO4 (pH 7.0) 2 Slightly better than PBS
25 mM Hepes/NaOH (pH 7.2) 10 Moderate solubility
25 mM Tris/HCl (pH 7.4) 13 Moderate solubility

These values represent minimal concentrations achievable at ambient temperature and may be improved by physical agitation or heating.

Summary of Preparation Methodology

Step Description Notes
Weighing Accurately weigh lyophilized sodium salt powder Use batch-specific molecular weight
Solvent selection Choose solvent based on solubility (DMSO preferred for stocks; aqueous buffers for use) Consider final application (in vitro/in vivo)
Dissolution Dissolve using vortex, ultrasonic bath, or gentle heating (37°C) Ensure complete dissolution and clarity
Stock solution preparation Prepare stock at desired molarity (1-10 mM typical) Aliquot to avoid freeze-thaw cycles
In vivo formulation Sequentially add co-solvents (PEG300, Tween 80, water or corn oil) with mixing and clarification Confirm clarity after each addition
Storage Store lyophilized powder at -20°C/-80°C; solutions at -80°C or -20°C Protect from light and moisture

Chemical Reactions Analysis

Rp-8-Br-PET-cGMPS undergoes various chemical reactions, including:

Scientific Research Applications

Key Properties:

  • Inhibition Potency : Ki values for PKG Iα, Iβ, and type II are 35 nM, 30 nM, and 450 nM respectively, indicating strong inhibitory action .
  • Target Specificity : Rp-8-Br-PET-cGMPS selectively interacts with several cGMP-binding proteins including PKG1β, PDE1β, PDE1c, PDE6α, and PKA1α .

Applications in Retinal Research

One of the most significant applications of this compound is in the study of retinal diseases, particularly retinitis pigmentosa (RP). Research indicates that this compound can impede photoreceptor cell death by modulating cGMP signaling pathways.

Case Studies:

  • Photoreceptor Protection : In murine models of RP (rd1, rd2, rd10), this compound was shown to bind to multiple cGMP-binding proteins. This interaction was linked to protective effects against photoreceptor degeneration .
  • Mechanistic Insights : Despite its binding to MAPK1/3 proteins associated with cGMP/PKG pathways, this compound did not alter MAPK1/3 expression or activity in organotypic retinal cultures . This suggests a complex interplay between various signaling pathways that warrants further investigation.

Vascular Smooth Muscle Applications

In vascular biology, this compound has been studied for its effects on vascular smooth muscle cells (VSMCs). Its ability to modulate PKG activity has implications for understanding vascular tone regulation and potential treatments for cardiovascular diseases.

Key Findings:

  • Cell Growth Modulation : Studies demonstrated that this compound could stimulate cell growth in a cGKI-dependent manner under certain conditions, indicating its dual role as an inhibitor and a partial agonist depending on the cellular context .
  • Inhibition of Vasodilation : The compound was found to significantly attenuate vasodilation induced by sildenafil citrate, highlighting its potential impact on nitric oxide signaling pathways .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Retinal ResearchInhibits PKG; protects photoreceptorsBinds multiple cGMP-binding proteins; protects against degeneration
Vascular Smooth MuscleModulates PKG activity; affects cell growthStimulates growth under specific conditions; inhibits sildenafil-induced vasodilation

Biological Activity

Rp-8-Br-PET-cGMPS is a cyclic guanosine monophosphate (cGMP) analog that has garnered attention for its potential therapeutic applications, particularly in the context of retinal degenerative diseases such as retinitis pigmentosa (RP). This compound acts primarily as a selective inhibitor of protein kinase G (PKG), which plays a crucial role in the signaling pathways associated with cGMP. Understanding the biological activity of this compound involves exploring its interactions with various proteins, its effects on cellular mechanisms, and its potential therapeutic benefits.

The primary mechanism by which this compound exerts its effects is through the inhibition of PKG, a key player in the cGMP signaling pathway. Elevated levels of cGMP are associated with photoreceptor cell death in RP, and thus, inhibiting PKG can mitigate this effect. Recent studies have demonstrated that this compound binds to several known cGMP-binding proteins, including:

Protein Function
PKG1βcGMP-dependent protein kinase
PDE1βPhosphodiesterase 1 beta
PDE1cPhosphodiesterase 1 gamma
PDE6αPhosphodiesterase 6 alpha
PKA1αProtein kinase A alpha

In addition to these proteins, 28 other proteins were identified as potential interactors through affinity chromatography and mass spectrometry techniques applied to retinal samples from murine models of RP .

Target Specificity

Research indicates that this compound exhibits greater target specificity compared to traditional cGMP analogs. In organotypic retinal cultures, it was found that while this compound interacts with MAPK1/3, it does not significantly affect their expression or activity within photoreceptors . This suggests a refined mechanism where this compound selectively modulates specific pathways without broadly affecting all cGMP-related signaling.

Case Studies

A notable case study involved the application of this compound in mouse models of RP (rd1, rd2, and rd10). The compound was shown to significantly reduce photoreceptor cell death by inhibiting the over-activation of PKG during retinal degeneration. The study highlighted that treatment with this analog led to improved structural integrity and function of photoreceptors compared to untreated controls .

Comparative Analysis with Other cGMP Analogs

To further elucidate the biological activity of this compound, a comparison was made with other commonly used cGMP analogs. The following table summarizes key differences:

Characteristic This compound cGMP Other Analog
PKG Inhibition YesVariableYes
Target Specificity HighLowVariable
Effect on MAPK Pathway NoYesYes
Therapeutic Application Retinal degenerationCardiovascular diseasesVaries

Q & A

Q. What is the molecular mechanism of Rp-8-Br-PET-cGMPS as a PKG inhibitor, and how can its intracellular activity be experimentally validated?

this compound competitively binds to the regulatory domain of PKG, inducing conformational changes that inhibit kinase activity. To validate its intracellular effects, researchers can:

  • Use Western blotting to measure downstream phosphorylation targets of PKG (e.g., phospho-VASP or phospho-MYPT1) .
  • Combine pharmacological inhibition with functional assays (e.g., arterial relaxation studies) and compare results with genetic PKG knockdown models .
  • Validate specificity by co-administering PKA inhibitors (e.g., KT-5720) to rule out cross-reactivity .

Q. How should researchers select optimal concentrations of this compound for vascular studies to ensure PKG inhibition without altering baseline tension?

  • Start with dose-response experiments in isolated arteries pre-contracted with agents like endothelin-1. For example, 1 µM this compound significantly inhibits 8-Br-cGMP-induced relaxation without affecting baseline tension .
  • Use Ki values (0.035 µM for PKG) to guide concentration ranges and validate via parallel measurements of cGMP levels (e.g., ELISA) .

Q. What methodological approaches are recommended to assess this compound's role in fear memory consolidation?

  • Employ intra-amygdala microinjection (e.g., 0.1–1.0 µg doses) paired with behavioral assays like auditory fear conditioning .
  • Combine with immunohistochemistry to quantify downstream markers (e.g., phosphorylated ERK in the lateral amygdala) and verify drug distribution via histology .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported PKG inhibition efficacy across studies, particularly regarding cross-reactivity with PKA?

  • Comparative inhibitor studies : Co-apply this compound and KT-5720 (PKA inhibitor) in the same experimental setup. For instance, in arterial relaxation assays, this compound selectively blocks PKG-mediated effects, while KT-5720 targets PKA .
  • Kinase activity profiling : Use in vitro kinase assays to quantify inhibition constants (Ki) for PKG vs. PKA and confirm specificity .

Q. How can electrophysiological and molecular techniques be integrated to evaluate this compound's impact on synaptic plasticity?

  • Slice electrophysiology : Record LTP/LTD in brain slices (e.g., thalamo-amygdala synapses) while bath-applying this compound (1 µM) to assess acute effects on plasticity .
  • Post-hoc molecular analysis : Use the same tissue for Western blotting to correlate electrophysiological changes with PKG activity and downstream targets (e.g., ERK phosphorylation) .

Q. What experimental design considerations are critical for interpreting dose-dependent effects of this compound, particularly nonlinear responses?

  • Dose-ranging studies : Test multiple concentrations (e.g., 0.1–10 µM) in fear memory models. For example, low doses (0.1 µg) may paradoxically enhance inhibition due to weaker training protocols, while higher doses saturate PKG binding .
  • Statistical modeling : Fit data to Hill equations to quantify efficacy (Emax) and potency (EC50), and assess nonlinearity via F-tests comparing single vs. double Hill models .

Data Analysis and Interpretation

Q. How should researchers address variability in this compound's effects across tissue types (e.g., vascular vs. neuronal systems)?

  • Tissue-specific PKG isoform profiling : Use qPCR or isoform-specific antibodies to determine expression levels of PKG-I (vascular) vs. PKG-II (neuronal) .
  • Functional redundancy analysis : Knock out PKG isoforms or use siRNA to isolate tissue-specific signaling pathways .

Q. What strategies are recommended to validate this compound's off-target effects on non-PKG pathways (e.g., HCN channels)?

  • Patch-clamp electrophysiology : Test this compound on heterologously expressed HCN2 channels. For example, it may act as a partial agonist for HCN2, requiring correction in data interpretation .
  • High-throughput screening : Use kinase inhibitor panels to identify off-target interactions .

Tables

Q. Table 1. Key Experimental Parameters for this compound

ApplicationConcentration RangeKey AssaysReference
Vascular Studies0.1–1 µMArterial relaxation, cGMP ELISA
Fear Memory0.1–1.0 µgFear conditioning, pERK Western
Synaptic Plasticity1 µM (bath)LTP recordings, kinase activity

Q. Table 2. Common Pitfalls and Solutions

PitfallSolution
Non-specific PKA inhibitionCo-apply KT-5720; validate via kinase assays
HCN channel cross-reactivityInclude HCN-specific controls (e.g., ZD7288)
Dose-dependent nonlinear effectsUse Hill equation modeling

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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Rp-8-Br-PET-cGMPS
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